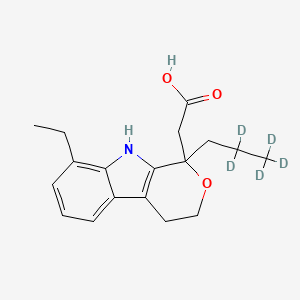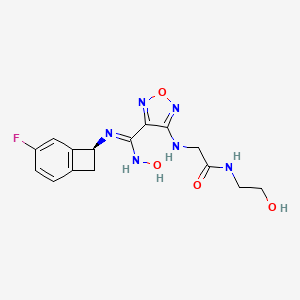
Ido1-IN-2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ido1-IN-2 is a small-molecule inhibitor targeting indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that catalyzes the first and rate-limiting step in the catabolism of tryptophan along the kynurenine pathway. IDO1 plays a pivotal role in immune regulation and has been implicated in various pathological conditions, including cancer, autoimmune diseases, and chronic infections .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ido1-IN-2 typically involves multi-step organic synthesis. The process begins with the preparation of key intermediates, followed by coupling reactions, cyclization, and functional group modifications. Common reagents used in these reactions include organic solvents, catalysts, and protecting groups to ensure the desired selectivity and yield .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the purity and yield of the compound. This often requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, as well as the use of continuous flow reactors and automated synthesis equipment .
化学反応の分析
Types of Reactions
Ido1-IN-2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, pH, and solvent choice are optimized to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as halogens or alkyl groups .
科学的研究の応用
Ido1-IN-2 has a wide range of scientific research applications, including:
Cancer Research: As an IDO1 inhibitor, this compound is used to study the role of tryptophan metabolism in tumor immune evasion and to develop new cancer immunotherapies
Immunology: It is used to investigate the mechanisms of immune regulation and to develop treatments for autoimmune diseases and chronic infections
Neuroscience: This compound is used to study the kynurenine pathway’s role in neurodegenerative diseases and to develop potential therapeutic interventions
Drug Development: It serves as a lead compound for developing new IDO1 inhibitors with improved efficacy and safety profiles
作用機序
Ido1-IN-2 exerts its effects by inhibiting the enzymatic activity of IDO1, thereby preventing the conversion of tryptophan to kynurenine. This leads to increased tryptophan levels and decreased kynurenine levels, which in turn modulate immune responses. The inhibition of IDO1 affects various molecular targets and pathways, including the suppression of T-cell activity and the activation of regulatory T cells and myeloid-derived suppressor cells .
類似化合物との比較
Similar Compounds
Epacadostat: Another IDO1 inhibitor with a similar mechanism of action but different chemical structure.
Navoximod: An IDO1 inhibitor that has been evaluated in clinical trials for cancer therapy.
Indoximod: A tryptophan mimetic that modulates the immune response by inhibiting IDO1
Uniqueness of Ido1-IN-2
This compound is unique due to its specific chemical structure, which provides distinct pharmacokinetic and pharmacodynamic properties. It has shown promising results in preclinical studies, demonstrating potent inhibition of IDO1 and favorable safety profiles .
特性
分子式 |
C15H17FN6O4 |
|---|---|
分子量 |
364.33 g/mol |
IUPAC名 |
2-[[4-[N'-[(7S)-4-fluoro-7-bicyclo[4.2.0]octa-1(6),2,4-trienyl]-N-hydroxycarbamimidoyl]-1,2,5-oxadiazol-3-yl]amino]-N-(2-hydroxyethyl)acetamide |
InChI |
InChI=1S/C15H17FN6O4/c16-9-2-1-8-5-11(10(8)6-9)19-15(20-25)13-14(22-26-21-13)18-7-12(24)17-3-4-23/h1-2,6,11,23,25H,3-5,7H2,(H,17,24)(H,18,22)(H,19,20)/t11-/m0/s1 |
InChIキー |
OLPQNOYGDGMZSU-NSHDSACASA-N |
異性体SMILES |
C1[C@@H](C2=C1C=CC(=C2)F)N=C(C3=NON=C3NCC(=O)NCCO)NO |
正規SMILES |
C1C(C2=C1C=CC(=C2)F)N=C(C3=NON=C3NCC(=O)NCCO)NO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Methoxy-7-nitrobenzo[c][1,2,5]oxadiazole](/img/structure/B12429879.png)
![3-[[(3R,4R)-3-aminooxan-4-yl]amino]-5-[(2-tert-butyl-7-methylindazol-5-yl)amino]-1,2,4-triazine-6-carboxamide](/img/structure/B12429882.png)
![2-{[2-Oxo-3-(1,3,3-trimethylindol-2-ylidene)propyl]sulfanyl}benzoic acid](/img/structure/B12429890.png)

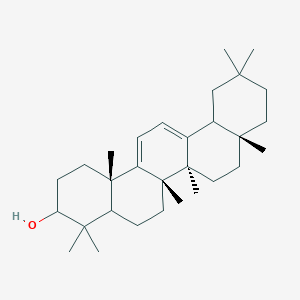

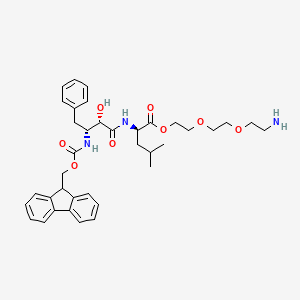
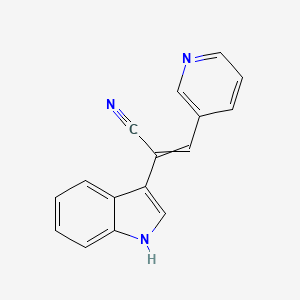
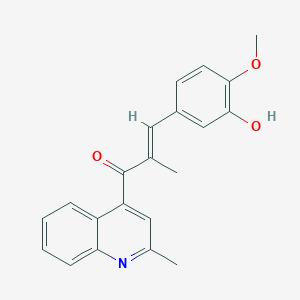

![5-Tert-butyl 6-methyl 5-azaspiro[2.4]heptane-5,6-dicarboxylate](/img/structure/B12429953.png)
![2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[5-[[2-[4-(2,6-dioxopiperidin-3-yl)phenoxy]acetyl]amino]pentyl]acetamide](/img/structure/B12429959.png)

